2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

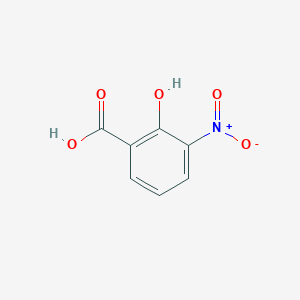

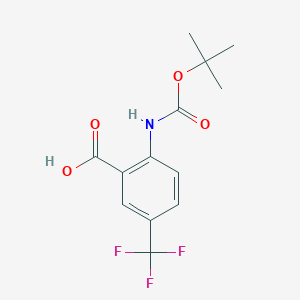

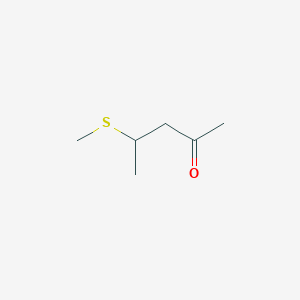

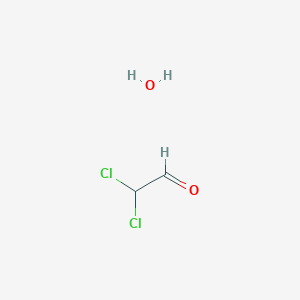

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid is a compound that features a trifluoromethyl group attached to a benzene ring, which is further substituted with a tert-butoxycarbonyl-protected amino group and a carboxylic acid function. This structure suggests that the compound could be of interest in the synthesis of peptides or as an intermediate in organic synthesis, particularly due to the presence of the protective tert-butoxycarbonyl group.

Synthesis Analysis

The synthesis of related tert-butoxycarbonyl-protected amino acid derivatives has been reported in the literature. For instance, a facile synthesis method for N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives has been described, which involves esterification with tert-butyl bromide in the presence of benzyltriethylammonium chloride and potassium carbonate . Additionally, the synthesis of N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, which shares a similar protective group, has been achieved with an 82% yield using sodium iodoacetate under alkaline conditions . These methods could potentially be adapted for the synthesis of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid.

Molecular Structure Analysis

The molecular structure of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid would be characterized by the presence of a benzene ring substituted with electron-withdrawing trifluoromethyl and carboxylic acid groups, which could affect the reactivity of the amino group. The tert-butoxycarbonyl group is a common protecting group in peptide synthesis, which can be removed under acidic conditions .

Chemical Reactions Analysis

The tert-butoxycarbonyl-protected amino group in the compound is likely to be involved in chemical reactions typical of amino acids, such as peptide bond formation. The presence of the carboxylic acid group also allows for the formation of esters or amides, which could be useful in further synthetic applications. The trifluoromethyl group could potentially influence the reactivity and acidity of the adjacent carboxylic acid, making it a unique moiety in synthetic chemistry .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid are not provided, related compounds with tert-butoxycarbonyl-protected amino groups and carboxylic acid functions typically exhibit properties that are influenced by these functional groups. The tert-butoxycarbonyl group increases steric bulk and can affect solubility and reactivity, while the carboxylic acid group contributes to the compound's acidity and potential for hydrogen bonding . The trifluoromethyl group is known to be lipophilic and can also affect the acidity of adjacent protons .

科学的研究の応用

Applications in Peptide Synthesis and Inhibitor Development

- SARS-CoV Protease Inhibitors: A study demonstrated the synthesis of trifluoromethyl-β-amino alcohol derivatives from Cbz-l-Glu-OH, where the key step involved the introduction of the trifluoromethyl group. These compounds were then used to create tri- and tetra-glutamic acid and glutamine peptides possessing a CF3-ketone group, showing inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro) (Sydnes et al., 2006).

Advances in Organic Synthesis Techniques

- Efficient Synthesis of Benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates: Research described the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids, indicating the versatility of the tert-butoxycarbonyl amino group in synthesizing complex organic molecules (Koseki et al., 2011).

Improvements in Deprotection Methods

- Selective Deprotection of N-Boc: A method was developed for the more selective removal of the tert-butoxycarbonyl group, a common protective group in peptide synthesis, by dilution with acetic acid or a mixture of phenol and p-cresol, enhancing the selectivity and efficiency of deprotection steps in synthetic processes (Bodanszky & Bodanszky, 2009).

Synthesis of Peptide Amides

- Solid-Phase Synthesis of C-terminal Peptide Amides: Several N-protected aminomethylbenzoic acids, including those protected by tert-butoxycarbonyl, were prepared for the solid-phase synthesis of peptide amides under mild conditions, illustrating the role of tert-butoxycarbonyl derivatives in facilitating peptide synthesis (Hammer et al., 2009).

Catalysis and Chemical Transformations

- N-tert-Butoxycarbonylation of Amines: The heteropoly acid H3PW12O40 was used as an efficient catalyst for N-tert-butoxycarbonylation of amines, showcasing the application of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid derivatives in the modification of amines for synthetic purposes (Heydari et al., 2007).

Safety And Hazards

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-9-5-4-7(13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKKGJIKDGSCQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567274 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)benzoic acid | |

CAS RN |

141940-29-6 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)

![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)